2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes amino, benzyl, diethoxyethyl, and nitro functional groups
Preparation Methods
The synthesis of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with benzylamine to form 2-amino-6-benzylamino-4-chloropyrimidine. This intermediate is then reacted with 2,2-diethoxyethylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. .
Scientific Research Applications
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone can be compared with other similar compounds, such as:
2-amino-6-methoxybenzothiazole: Used in the synthesis of Schiff bases and thiazolidinones.
2-amino-6-phenylhexanoic acid: Known for its chemical properties and applications in organic synthesis. The uniqueness of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H23N5O5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-amino-4-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H23N5O5/c1-3-26-13(27-4-2)11-21(10-12-8-6-5-7-9-12)15-14(22(24)25)16(23)20-17(18)19-15/h5-9,13H,3-4,10-11H2,1-2H3,(H3,18,19,20,23) |
InChI Key |
WFXZEUIXRHNISL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(CC1=CC=CC=C1)C2=C(C(=O)NC(=N2)N)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.